

Synthesis of Hexamethyleneimine from hexamethylenediamine

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Compound of Interest

Compound Name: Hexamethyleneimine

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An In-depth Technical Guide to the Synthesis of **Hexamethyleneimine** from Hexamethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethyleneimine (HMI), also known as azepane, is a valuable cyclic amine used as a building block in the synthesis of various pharmaceuticals and agrochemicals. A primary route to its production is the catalytic intramolecular cyclization of hexamethylenediamine (HMDA), an industrially available bulk chemical. This process involves a deamination reaction to form the seven-membered ring, releasing ammonia as a byproduct. The efficiency of this conversion is highly dependent on the catalyst, reaction conditions, and reactor design. This guide provides a comprehensive overview of the key methodologies, presenting detailed experimental protocols and comparative data from seminal patents and literature.

Core Reaction Pathway

The fundamental transformation is the intramolecular cyclization of hexamethylenediamine, which proceeds via the elimination of an ammonia molecule to form the stable seven-membered **hexamethyleneimine** ring. This reaction is typically performed at elevated temperatures in the presence of a heterogeneous catalyst.



Ammonia

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Caption: General reaction scheme for the synthesis of HMI from HMDA.

Catalytic Systems and Methodologies

The choice of catalyst is critical for achieving high conversion of HMDA and high selectivity towards HMI, while minimizing the formation of by-products such as bis(hexamethylene)triamine and polymers.[1] Several catalytic systems have been developed, primarily based on transition metals.

Nickel and Cobalt Catalysts

Nickel- and cobalt-based catalysts, particularly Raney-type catalysts, are effective for this transformation. These reactions are typically run in the liquid phase using an inert solvent. A key strategy to maximize yield is to continuously remove HMI from the reaction mixture as it forms. This is crucial because it limits the concentration of both the reactant (HMDA) and the product (HMI), which in turn suppresses intermolecular side reactions that lead to by-products like bis-hexamethylenetriamine (BHT) and other polyamines.[1]

Ruthenium Catalysts

Ruthenium supported on an inert carrier, such as carbon, provides a high-yield pathway to HMI.[2] This method involves heating HMDA in a solvent under autogenous pressure. The process is noted for its high yield based on the converted HMDA and the notable absence of bis-hexamethylenetriamine as a by-product.[2]

Palladium Catalysts

A vapor-phase process utilizing a solid palladium catalyst has also been developed. In this method, a gaseous mixture of HMDA, water, and hydrogen is passed over the catalyst at high temperatures.^{[3][4]} This approach offers an alternative to liquid-phase reactions.

Quantitative Data Summary

The following tables summarize quantitative data from various patented processes, allowing for a clear comparison of different methodologies.

Table 1: Performance of Nickel and Cobalt Catalysts

Example Ref.	Catalyst	Solvent	Temp. (°C)	HMDA Conv. (%)	HMI Selectivity (%)	HMI Yield (%)	Key By-products	Citation
1	Raney Nickel	Cumene	142-143	~100%	-	75%	Polyamine (23%)	[1]
2	Raney Cobalt	Water	100	100%	-	81%	BHT (9%), HAH (1.5%), Polyamine (6%)	[1]
3	Urushibara Nickel	Cumene	142-143	85%	73%	-	BHT (21%), HAH (4%)	[1]
4	Raney Nickel	Dioxane	101	53%	88%	-	BHT (12%)	[1]
5	Raney Nickel	Water	100	94%	84%	78%	-	[1]

HMD A: Hexamethylenediamine; HMI: **Hexamethyleneimine**; BHT: Bis-hexamethylenetriamine; HAH: 1-(6-aminohexyl)**hexamethyleneimine**.

Table 2: Performance of Ruthenium Catalysts

Example Ref.	Catalyst	Solvent	Temp. (°C)	Pressure	HMI Yield (based on converted HMDA)	Citation
1	Ruthenium on Carbon	Dioxane	225	Autogenous	91%	[2]
2	Ruthenium on Carbon	Di-n-butyl ether	280	Autogenous	92%	[2]

| 3 | Ruthenium on Carbon | Cyclohexane | 200 | Autogenous | - | [\[2\]](#) |

Table 3: Palladium-Based Vapor Phase Process

Catalyst	Reactants	Temp. (°C)	Pressure (psig)	Citation
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| Solid Palladium | Gaseous HMDA, Water, Hydrogen | 160 - 260 | 0 - 100 | [\[3\]](#) |

Detailed Experimental Protocols

Protocol 1: Synthesis using Raney Cobalt in an Aqueous System

This protocol is based on an example from U.S. Patent 4,290,946.[\[1\]](#)

Objective: To synthesize **hexamethyleneimine** from hexamethylenediamine using a Raney cobalt catalyst in water.

Materials:

- Purified hexamethylenediamine (58 g)
- Raney cobalt catalyst (60 g)
- Distilled water (250 ml)
- Hydrogen gas

Apparatus:

- A reactor equipped with a stirrer, heating mantle, dropping funnel, and a rectifying column.

Procedure:

- A slurry is formed by dispersing 60 g of Raney cobalt catalyst in 250 ml of water within the reactor.
- The reaction system is heated to and maintained at 100°C.
- Hydrogen gas is introduced into the system at a space velocity of 35 ml per minute.
- Purified hexamethylenediamine (58 g) is added dropwise to the reactor at a rate of 20 g per hour.
- The reaction begins immediately upon the addition of hexamethylenediamine.
- The resulting **hexamethyleneimine** forms an azeotrope with water and is continuously collected through the rectifying column fitted to the reactor.
- By-product ammonia and excess hydrogen are discharged as off-gases from the top of the column.
- Upon completion of the hexamethylenediamine addition, the reaction is stopped.
- The distillate and the residue in the reactor are analyzed by gas chromatography to determine the conversion of hexamethylenediamine and the yield of **hexamethyleneimine**.

Results:

- Conversion of Hexamethylenediamine: 100%[\[1\]](#)
- Yield of **Hexamethyleneimine**: 81%[\[1\]](#)

Protocol 2: Synthesis using Ruthenium on Carbon Catalyst

This protocol is adapted from an example in U.S. Patent 3,830,800.[\[2\]](#)

Objective: To synthesize **hexamethyleneimine** from hexamethylenediamine using a supported ruthenium catalyst.

Materials:

- Hexamethylenediamine (300 parts by weight)
- Dioxane (500 parts by weight)
- Ruthenium on carbon catalyst (20 parts by weight)

Apparatus:

- A stirred pressure vessel.

Procedure:

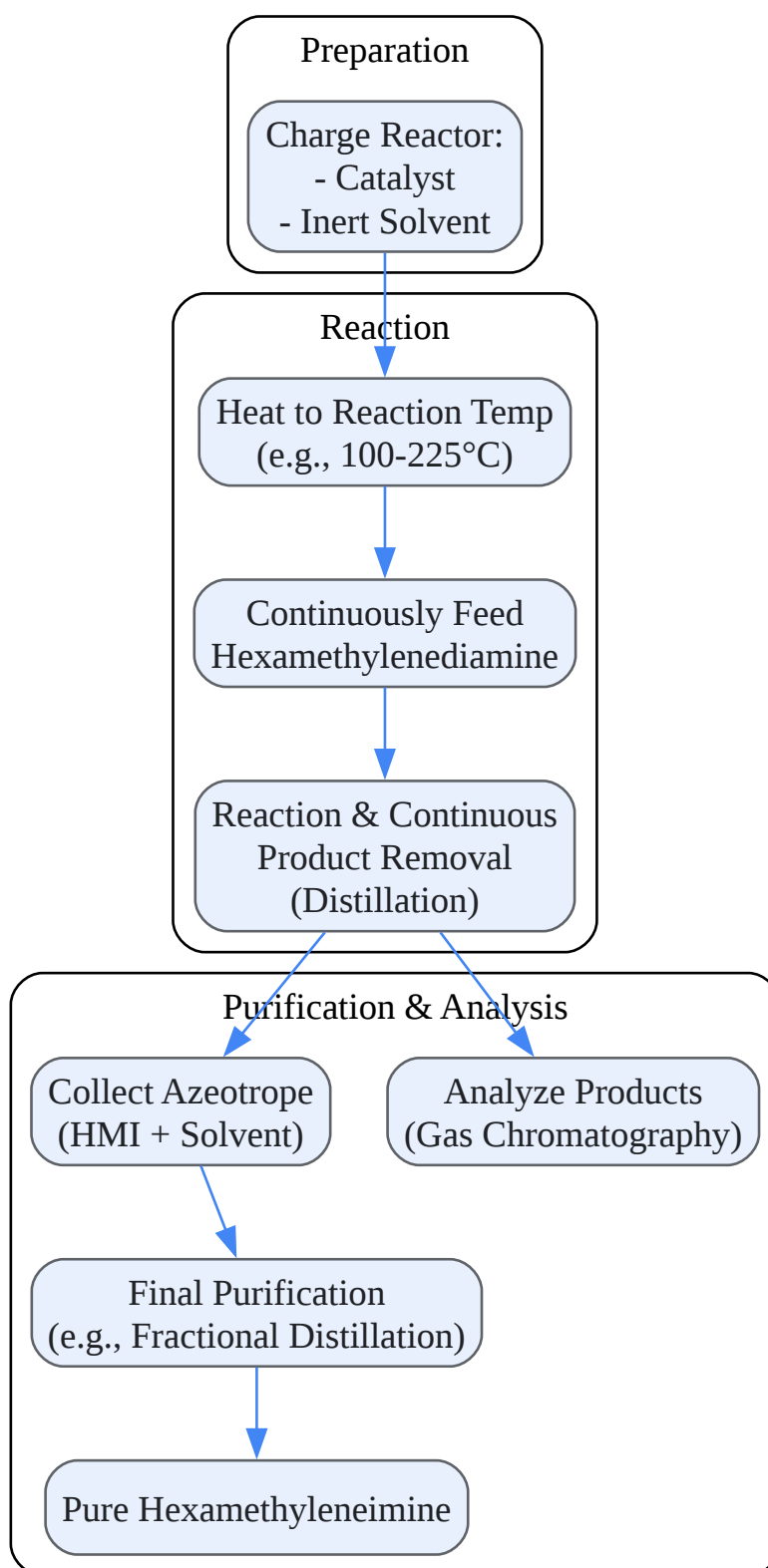
- The stirred pressure vessel is charged with 300 parts of hexamethylenediamine, 500 parts of dioxane, and 20 parts of a ruthenium on carbon catalyst.
- The mixture is heated to 225°C for one hour under autogenous pressure.
- After the reaction period, the mixture is cooled and the catalyst is removed by filtration.
- The resulting filtrate is subjected to distillation under vacuum to separate the product.

Results:

- 70 parts of **hexamethyleneimine** and 210 parts of unreacted hexamethylenediamine were recovered.
- Yield of **Hexamethyleneimine** (based on converted HMDA): 91%[\[2\]](#)
- No bis-hexamethylenetriamine was detected by gas chromatographic analysis.[\[2\]](#)

Experimental and Purification Workflow

The general workflow for the liquid-phase synthesis and purification of **hexamethyleneimine** involves several key stages, from reaction setup to final product isolation. The continuous removal of the product is a critical step for achieving high selectivity.



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Caption: General workflow for HMI synthesis and purification.

Purification Considerations

The primary method for purifying **hexamethyleneimine** from the reaction mixture is distillation. [1][2] A key consideration is that HMI forms a low-boiling azeotrope with water.[5][6] This property is exploited in some process designs to continuously remove the product from the reaction vessel, thereby shifting the equilibrium and minimizing side reactions.[1] Final purification may involve fractional distillation to separate the HMI from the solvent and any remaining impurities.

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